n-Butylsuccinimide

描述

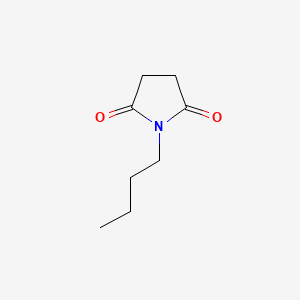

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-butylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAIIKVJIRPASO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188252 | |

| Record name | 2,5-Pyrrolidinedione, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3470-96-0 | |

| Record name | 2,5-Pyrrolidinedione, 1-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003470960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimide, N-butyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Innovative Synthetic Routes to N-Butylsuccinimide

Recent advancements in synthetic chemistry have led to the development of novel methods for producing this compound that emphasize sustainability, efficiency, and the use of advanced solvent systems.

In line with the principles of green chemistry, which advocate for minimizing waste and using renewable resources, new synthetic routes are being explored. ijnc.irresearchgate.net These methods aim to replace hazardous reagents and reduce energy consumption compared to traditional protocols. ijnc.ir One such approach involves the upcycling of poly(succinates) through aminolysis with amines, using a succinimide (B58015) anion-based ionic liquid as a catalyst. nih.gov This process transforms polymer waste into valuable N-substituted succinimides, including this compound, representing a significant step towards a more circular chemical economy. nih.gov

Another green method involves a one-pot synthesis using succinic anhydride (B1165640) and various amines with zinc and acetic acid, which are inexpensive and readily available reagents. ijcps.org This approach is considered environmentally friendly due to its operational simplicity and the avoidance of harsh chemicals. ijcps.orgnih.gov

Ionic liquids (ILs) have gained attention as green reaction media due to their low volatility, thermal stability, and potential for recyclability. mdpi.combenthamscience.com The synthesis of N-substituted imides, including this compound, has been efficiently carried out in imidazolium-based ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF6]) or 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4]). thieme-connect.com

In this method, succinic anhydride reacts directly with n-butylamine in the ionic liquid to produce this compound in excellent yields. thieme-connect.com The ionic liquid acts as both the solvent and promoter for the reaction. thieme-connect.com The use of n-butylamine in an ionic liquid medium has been studied, revealing that the solvation structure of the amine changes upon protonation, which can influence reaction pathways. rsc.org Research has also demonstrated the use of specifically designed succinimide anion-based ionic liquids that act as catalysts in the synthesis of N-substituted succinimides. nih.gov

Below is a table summarizing the synthesis of this compound in an ionic liquid medium as reported in the literature. thieme-connect.com

| Reactant 1 | Reactant 2 | Ionic Liquid | Product | Yield | Reference |

| Succinic Anhydride | n-Butylamine | [Bmim][PF6] | This compound | 94% | thieme-connect.com |

Table data sourced from Zhang-Gao et al., 2004. thieme-connect.com

One-pot syntheses are highly desirable as they reduce the need for intermediate purification steps, saving time, resources, and minimizing waste. nih.gov An economical and practical one-pot method for synthesizing a range of N-substituted succinimides, including this compound, has been developed using succinic anhydride and amines as precursors. ijcps.org

The process involves first reacting succinic anhydride with an amine in acetic acid to form the intermediate succinamic acid. Subsequently, zinc powder is added to the reaction mixture, which facilitates the cyclization to the final imide product under mild conditions. ijcps.org This sequential one-pot protocol offers high efficiency and is cost-effective. ijcps.org

The table below details the specific findings for the one-pot synthesis of this compound. ijcps.org

| Precursor 1 | Precursor 2 | Reagents | Product | Yield | Reference |

| Succinic Anhydride | n-Butylamine | Acetic Acid, Zinc Powder | This compound | 83% | ijcps.org |

Table data sourced from Mahale et al., 2018. ijcps.org

Ionic Liquid-Promoted Synthesis from Anhydrides and Amines

Synthesis of this compound Derivatives for Specialized Applications

The derivatization of the succinimide scaffold is a key strategy for creating molecules with tailored properties for various scientific and industrial uses.

Functionalization of the succinimide ring allows for the generation of a diverse array of chemical structures. One major strategy involves the conjugate addition to N-substituted maleimides to produce 3-alkylated succinimides. rsc.org For instance, an iron-catalyzed C–H functionalization protocol has been developed for the 1,4-addition of allylic groups to maleimides, overcoming the common challenge of competing 1,2-carbonyl addition. rsc.org

Another approach involves reactions that open the succinimide ring. A novel two-step method has been described where N-substituted succinimides react with hydroxylamine, leading to the formation of N-hydroxybutaneamide derivatives, also known as hydroxamic acids. mdpi.com This ring-opening reaction provides a pathway to a class of compounds with significant biological activity. mdpi.com The succinimide ring can also be derivatized for analytical purposes, such as through a reaction with hydrazine, which traps the labile succinimide as a stable hydrazide for easier detection and quantification. nih.gov

To understand the complex chemical behavior of high-molecular-weight industrial additives, scientists often synthesize smaller, high-purity model compounds. Short-chain alkenyl succinimides (ASIs) are prepared as chemical mimics for polyisobutenyl succinimide (PIBSI) dispersants, which are crucial additives in automotive engine lubricants. acs.org

These ASI models, which can feature an N-butyl group, are used to investigate autoxidative degradation mechanisms under conditions that simulate an internal combustion engine. acs.org Because of their lower molecular weight and high purity, the degradation products of ASIs can be readily characterized by techniques like gas chromatography-mass spectrometry (GC-MS). acs.org This allows researchers to elucidate the fundamental chemical breakdown mechanisms, which are primarily controlled by the double bond in the alkenyl group, providing valuable insights applicable to the more complex commercial PIBSI dispersants. acs.org

Derivatization Strategies for Functionalized N-Substituted Succinimides

Mechanistic Elucidation of this compound Formation

The formation of this compound can occur through various chemical pathways, each with distinct mechanisms and conditions. Understanding these mechanisms is crucial for controlling the synthesis and predicting the presence of this compound in different chemical systems.

Investigation of Reaction Pathways from Succinic Anhydride and N-Butylamine

The most direct synthesis of this compound involves the reaction between succinic anhydride and n-butylamine. This process typically proceeds in two main steps:

Amine Acylation: The initial reaction is the nucleophilic attack of the primary amine (n-butylamine) on one of the carbonyl carbons of succinic anhydride. This opens the anhydride ring to form an intermediate, N-butylsuccinamic acid. This step is generally fast and occurs under mild conditions. mdpi.com

Cyclodehydration: The second step is the intramolecular cyclization of the N-butylsuccinamic acid to form the stable five-membered succinimide ring, with the elimination of a water molecule. This step often requires heating or the use of a dehydrating agent, such as acetic anhydride or acetyl chloride, to proceed efficiently. mdpi.cominnovareacademics.in

A plausible mechanism for this reaction involves the protonation of the carboxylic acid group of the intermediate, followed by nucleophilic attack by the amide nitrogen to form a tetrahedral intermediate, which then eliminates water to yield this compound. researchgate.net

Alternatively, research has shown that N-substituted succinimides can be synthesized in high yields by reacting succinic acid with primary amines in hot water, eliminating the need for a catalyst or organic solvent. researchgate.net In this "green" approach, it was determined that succinic anhydride is not formed as an intermediate, suggesting a direct reaction between the succinic acid and the primary amine. researchgate.net

The reaction can also be carried out in a one-pot synthesis using reagents like zinc and acetic acid, which facilitates the cyclization of the intermediate N-aryl succinamic acid. ijcps.org

Interactive Table: Reaction Conditions for this compound Synthesis

| Reactants | Catalyst/Reagent | Solvent | Conditions | Product Yield | Reference |

| Succinic anhydride, n-butylamine | None | Diethyl ether, Toluene | Mild conditions for amidation, then heating (120°C) for cyclization | High | mdpi.com |

| Succinic anhydride, n-butylamine | Acetic anhydride, Sodium acetate | Acetone | 100°C | Good | innovareacademics.in |

| Succinic anhydride, n-butylamine | Acetyl chloride | Benzene | - | Good | innovareacademics.in |

| Succinic acid, n-butylamine | None | Water | 100°C, 12h | 98% | researchgate.net |

| Succinic anhydride, n-butylamine | Zinc, Acetic acid | Acetic acid | 55°C, 1.5h | - | ijcps.org |

Formation of this compound within Complex Chemical Systems (e.g., Maillard Reaction Products)

This compound has been identified as a product in complex chemical systems, notably in the Maillard reaction. The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars, typically upon heating.

In a study involving the reaction of D-glucose and n-butylamine in aqueous solutions at 95°C, this compound was identified as one of the major volatile components formed. researchgate.nettandfonline.comoup.comjst.go.jp The relative amount of this compound and other products was found to be significantly influenced by the pH of the reaction mixture. tandfonline.comoup.comjst.go.jp At a pH of 4.0, the formation of higher-boiling heterocyclic compounds was favored, while at a pH of 11.48, lower-boiling fission products were predominant. tandfonline.comoup.comjst.go.jp The formation of this compound was observed at a pH of 6.5. tandfonline.comoup.comjst.go.jp

The proposed mechanism for the formation of amides, such as this compound, in the Maillard reaction involves the generation of α-dicarbonyl compounds like 3-deoxyosone. researchgate.net These reactive intermediates can then react with amino compounds, leading to cleavage of C-C bonds and the formation of various products, including amides. researchgate.net

Analysis of Isomerization Processes Leading to this compound

Isomerization is a chemical process where a compound is transformed into one of its isomers, which has the same chemical formula but a different arrangement of atoms. britannica.com While direct isomerization leading to this compound from a different precursor is not a commonly cited primary formation pathway, related cyclization processes that could be considered a form of intramolecular rearrangement are fundamental to its synthesis.

The key "isomerization-like" process is the intramolecular cyclization of N-butylsuccinamic acid. mdpi.com This can be viewed as a structural rearrangement where the linear amic acid converts to the cyclic imide. This is not a true isomerization in the sense of converting one distinct isomer to another (e.g., n-butane to isobutane), but rather a ring-closing reaction.

In the context of peptide chemistry, a similar cyclization occurs at the N-terminus of peptides with an X-Asn-Gly motif. nih.gov This reaction proceeds through a succinimide intermediate, highlighting the favorability of the five-membered ring formation. nih.gov While not directly involving this compound, this illustrates a relevant biological isomerization process that shares the core succinimide structure formation.

Deconstruction of Poly(succinates) to this compound

A novel and sustainable approach for producing N-substituted succinimides, including this compound, is through the chemical upcycling of poly(succinates), such as poly(butylene succinate) (PBS). This method addresses the environmental concerns of plastic waste by converting it into valuable chemicals.

Research has demonstrated that the aminolysis of PBS with primary amines, including n-butylamine, can efficiently yield N-substituted succinimides. researchgate.net This process is effectively catalyzed by succinimide anion-based ionic liquids. researchgate.net The reaction involves the degradation of the polyester (B1180765) backbone by the amine, followed by an intramolecular cyclization to form the succinimide ring. researchgate.net

In a specific example, the reaction of a model compound, diethyl succinate (B1194679) (DS), with n-butylamine was shown to form an ethyl 4-(butylamino)-4-oxobutanoate intermediate, which then undergoes self-cyclization to produce this compound. researchgate.net When this process was applied to PBS, the reaction with n-butylamine under optimal conditions (130°C for 12 hours with an ionic liquid catalyst) yielded this compound in good yields. researchgate.net A scaled-up experiment demonstrated the practical potential of this method, achieving a 75% yield of this compound from PBS. researchgate.net

Reaction Pathways and Mechanistic Studies

Photochemical Reactivity of Succinimide (B58015) Analogues

The photochemistry of N-substituted succinimides, including analogues of n-Butylsuccinimide, is a well-documented area of study. The core reactivity stems from the excitation of the imide carbonyl group, leading to a series of intramolecular events. The study of N-alkyl-substituted succinimides has shown that upon irradiation, they readily undergo photocyclization to yield ketolactams in moderate yields. researchgate.net

The photochemical behavior of N-substituted succinimides containing accessible γ-hydrogen atoms is predominantly governed by the Norrish Type II reaction. researchgate.netcdnsciencepub.com This process is initiated by n,π* excitation of a carbonyl group within the succinimide ring. cdnsciencepub.com For N-alkylsuccinimides, this photochemical reaction can lead to the formation of seven-membered ring lactams. clockss.org The efficiency of these photoreactions in alicyclic imides is noted to be comparable to that of simple ketones and significantly greater than that of aromatic phthalimides. researchgate.net Studies on N-(tert-butyl)succinimide, a close analogue, show that irradiation in solution leads to a ketolactam, with the reaction proposed to proceed via a Norrish Type II mechanism. cdnsciencepub.comcdnsciencepub.com

Following photoexcitation, the key step in the Norrish Type II pathway is an intramolecular hydrogen atom abstraction. The excited carbonyl oxygen abstracts a γ-hydrogen atom from the N-alkyl side chain through a six-membered transition state. cdnsciencepub.comresearchgate.net This hydrogen transfer from carbon to oxygen is a fundamental process in the photochemistry of these compounds. cdnsciencepub.com The stereoelectronic requirements for this abstraction are critical; the success of the reaction is correlated with the geometric parameters of the molecule. cdnsciencepub.comcdnsciencepub.com For the reaction to occur, the molecule must adopt a conformation where the carbonyl oxygen and the target γ-hydrogen are in close proximity. cdnsciencepub.comcdnsciencepub.com This process is a type of 1,5-hydrogen shift. clockss.org

The intramolecular hydrogen abstraction results in the formation of a 1,4-biradical intermediate. cdnsciencepub.comclockss.org This transient species is central to the subsequent chemical transformations. cdnsciencepub.com The biradical can either revert to the starting material or proceed to form stable products. cdnsciencepub.com In the case of N-(tert-butyl)succinimide, the transfer of a γ-hydrogen atom produces a 1,4-biradical. cdnsciencepub.comcdnsciencepub.com This intermediate is formed following the initial 1,5-hydrogen shift. clockss.org The reactivity of these biradicals is a key determinant of the final product distribution. dicp.ac.cn Laser flash photolysis studies on other cyclic systems have allowed for the direct observation and characterization of similar transient biradical intermediates. nih.gov

The 1,4-biradical intermediate can undergo one of two primary competing pathways: cyclization or cleavage. researchgate.net In the context of N-substituted succinimides, the biradical typically undergoes cyclization, known as Yang cyclization, to form a cyclobutanol (B46151) derivative. cdnsciencepub.com Specifically for N-(tert-butyl)succinimide, the 1,4-biradical closes to form a cyclobutanol intermediate. cdnsciencepub.comcdnsciencepub.com This cyclobutanol is often unstable and is not isolated. cdnsciencepub.com It subsequently undergoes a ring-opening reaction, which leads to the final, stable ketolactam product, a seven-membered ring. cdnsciencepub.comclockss.orgcdnsciencepub.com This sequence of cyclization followed by ring-opening is a characteristic feature of the Norrish Type II reaction in these imide systems. clockss.org

The photochemistry of N-substituted succinimides can also be investigated in the solid state, where the crystal structure exerts significant control over the reaction pathway. The "crystal structure-reactivity correlation" method relates the geometric parameters determined by X-ray crystallography to the outcome of a solid-state reaction. cdnsciencepub.comcdnsciencepub.com

In the case of crystalline N-(tert-butyl)succinimide, the molecule is locked in a conformation that is highly conducive to intramolecular hydrogen abstraction. X-ray analysis reveals very close contacts (d = 2.17–2.24 Å) between the carbonyl oxygen atoms and specific γ-hydrogens on the tert-butyl group. cdnsciencepub.comcdnsciencepub.com

| Parameter | Value | Reference |

| Compound | N-(tert-butyl)succinimide | cdnsciencepub.com, cdnsciencepub.com |

| State | Crystalline | cdnsciencepub.com, cdnsciencepub.com |

| O···H distance | 2.17–2.24 Å | cdnsciencepub.com, cdnsciencepub.com |

| Reaction | Intramolecular γ-hydrogen abstraction | cdnsciencepub.com, cdnsciencepub.com |

This pre-organization in the crystal lattice facilitates the Norrish Type II reaction upon UV irradiation. The reaction proceeds from a single crystal to a polycrystalline product without any observable melting. cdnsciencepub.comcdnsciencepub.com The solid-state reaction of N-(tert-butyl)succinimide to form tetrahydro-1H-azepine-2,5-dione gives a significantly higher yield (79%) compared to the reaction in an acetonitrile (B52724) solution (49%). cdnsciencepub.comcdnsciencepub.com X-ray powder diffraction studies following the reaction to completion show a direct and progressive conversion of the reactant to the product, with no diffraction peaks corresponding to the intermediate cyclobutanol, suggesting it is a transient species in the solid state as well. cdnsciencepub.comcdnsciencepub.com

| Reaction Condition | Product Yield | Reference |

| Solid State | 79% | cdnsciencepub.com, cdnsciencepub.com |

| Acetonitrile Solution | 49% | cdnsciencepub.com, cdnsciencepub.com |

Oxidative Degradation and Autoxidation Mechanisms

The degradation of this compound can also occur via oxidative pathways, particularly through autoxidation, a process involving reaction with atmospheric oxygen. This is especially relevant in applications like engine lubricants, where related compounds such as polyisobutenyl succinimides (PIBSIs) are used as dispersant additives and are subjected to harsh, high-temperature conditions. acs.orgresearchgate.net

Studies on short-chain alkenyl succinimides (ASIs), synthesized as high-purity models for PIBSIs, provide insight into the potential degradation mechanisms of this compound. acs.orgwhiterose.ac.uk The autoxidation of N-butyl ASI at 170 °C has been investigated, revealing that degradation predominantly occurs at sites influenced by any unsaturation in the molecule, such as the double bond or adjacent allylic hydrogen atoms. acs.orgwhiterose.ac.uk The general mechanism for the oxidative degradation of organic compounds is understood to be a free-radical chain reaction initiated by the formation of radicals via hydrogen abstraction or bond scission, followed by propagation and termination steps. uomustansiriyah.edu.iq

The autoxidation process is initiated by the abstraction of labile hydrogen atoms. acs.org For an N-butyl group, this would likely involve hydrogens on the secondary carbons of the butyl chain. The resulting alkyl radical (R•) reacts rapidly with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another molecule, propagating the chain reaction and forming a hydroperoxide (ROOH). fiveable.me The decomposition of these hydroperoxides can lead to a variety of degradation products, including alcohols, aldehydes, and ketones, and can result in C-C bond cleavage. acs.orgwhiterose.ac.uk In the case of N-butyl ASI, fifteen different degradation products resulting from cleavage of the molecular structure were identified and quantified using gas chromatography. whiterose.ac.uk This indicates that similar oxidative stress on this compound could lead to the cleavage of the butyl group and/or opening of the succinimide ring.

An in-depth analysis of the chemical behavior of this compound reveals a variety of reaction pathways, including complex degradation through autoxidation, reduction to form cyclic and linear amine structures, and a range of nucleophilic and electrophilic interactions. This article delineates the specific mechanisms and products associated with these transformations.

Applications in Chemical Research

Organic Synthesis: A Versatile Building Block and Reagent

In the realm of organic synthesis, this compound is a valuable intermediate and building block. biosolveit.de The succinimide (B58015) core is a precursor to a variety of other chemical structures. For instance, N-substituted succinimides can be used to synthesize hydroxamic acids through a ring-opening reaction with hydroxylamine. mdpi.com The compound also serves as a model in studies of more complex molecules. For example, it has been used as a structural fragment in computational studies to help assign NMR signals of more complex buspirone (B1668070) analogues. Furthermore, the isomerization of this compound can occur spontaneously from its corresponding amide, a transformation that has been observed in the analysis of small molecule-RNA conjugates. pnas.org

Polymer Chemistry and Materials Science

The unique properties of the succinimide ring make this compound and its derivatives useful in polymer chemistry and materials science. ijcps.orgsmolecule.com N-substituted succinimides can be incorporated into polymer backbones or used as monomers in polymerization reactions to create polymers with specific thermal and mechanical properties. routledge.comexponent.com For example, they have been investigated for their potential in creating new polymeric materials with improved characteristics. routledge.com The aminolysis of biodegradable polyesters, such as poly(succinates), with amines can be used to upcycle these polymers into value-added N-substituted succinimides. nih.gov This process not only provides a method for chemical recycling but also a route to synthesize these useful compounds from renewable resources.

Agrochemical and Pharmaceutical Research

While direct applications of this compound in commercial agrochemicals and pharmaceuticals are not extensively documented, the broader class of N-alkylsuccinimides is of significant interest in these fields. ontosight.aialibaba.com The succinimide structure is a known pharmacophore, and derivatives are explored for a range of biological activities, including antibacterial and antifungal properties. ontosight.ai The synthesis of various N-substituted succinimides is a common strategy in the search for new bioactive compounds. researchgate.netresearchgate.net In agrochemical research, succinimide derivatives are used as intermediates in the synthesis of pesticides and herbicides. ontosight.ai The versatility of the succinimide scaffold allows for the generation of large libraries of compounds for screening and discovery of new active ingredients in both the pharmaceutical and agrochemical sectors. uva.nl

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Characterization of N-Butylsuccinimide

Quantum mechanics forms the fundamental basis for understanding the electronic structure and properties of molecules. arxiv.org QM calculations can predict a range of characteristics, from molecular geometry to spectroscopic parameters, providing a detailed picture of this compound. youtube.comnih.gov

Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the inclusion of empirical parameters. youtube.comnumberanalytics.com These calculations solve the Schrödinger equation, providing highly accurate descriptions of molecular systems. numberanalytics.com For this compound, ab initio methods can be used to determine its electronic ground state, potential energy surfaces, and various spectroscopic constants. uol.deccsenet.org

One application of these methods is the calculation of NMR shielding constants. For instance, ab initio calculations using the GIAO-CHF (Gauge-Including Atomic Orbital - Coupled Hartree-Fock) method have been performed on fragments containing the this compound structure. These theoretical results can be correlated with experimental solid-state NMR data to assign carbon resonances to specific conformations present in the solid state. This synergy between theoretical calculations and experimental spectroscopy is crucial for detailed structural elucidation.

Table 1: Illustrative Spectroscopic Parameters from Ab Initio Calculations This table illustrates the type of data obtained from ab initio calculations for a molecule like this compound. The values are representative.

| Parameter | Calculated Value | Method/Basis Set | Reference |

| 13C NMR Shielding Constant (C=O) | 175-180 ppm | GIAO-CHF / 6-31G | |

| 15N NMR Shielding Constant (N) | 220-230 ppm | GIAO-CHF / 6-31G | |

| Dipole Moment | 2.5 - 3.0 D | MP2 / cc-pVTZ | N/A |

| Ground State Energy | -515.xxxx Hartrees | CCSD(T) / aug-cc-pVDZ | N/A |

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a system based on its electron density. nih.govresearchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying larger molecules and complex reaction pathways. researchgate.netmdpi.com DFT can provide valuable insights into molecular structure, bonding, and reactivity. nih.govfrontiersin.org

In the context of N-substituted succinimides, DFT studies are employed to:

Optimize Molecular Geometries: Determine the most stable three-dimensional structure of the molecule. numberanalytics.com

Analyze Electronic Properties: Calculate properties like orbital energies (HOMO/LUMO), electrostatic potential, and atomic charges (e.g., NBO charges), which help in understanding reactivity. researchgate.netmdpi.com

Model Reaction Mechanisms: Investigate the pathways of chemical reactions, including the structures and energies of reactants, products, and transition states. nih.govresearchgate.net

For example, DFT calculations on related succinimide (B58015) systems have been used to investigate the mechanism of their synthesis and degradation. researchgate.netacs.org These studies analyze the interaction between reactants and catalysts, providing details on bond distances and charge distribution in the transition states. researchgate.net Hybrid density functionals like B3LYP are commonly used for studying reaction mechanisms and molecular spectroscopy. mdpi.com

Table 2: Representative Data from a DFT Study on a Succinimide System This table shows sample data that can be generated from DFT calculations, based on a study of a catalyzed reaction forming N-substituted succinimides. researchgate.net

| Species/Parameter | Value (Illustrative) | Method/Basis Set |

| Optimized C-N bond length (imide) | 1.39 Å | B3LYP / 6-311+G(d,p) |

| HOMO Energy | -7.2 eV | M06-2X / MG3S |

| LUMO Energy | -0.5 eV | M06-2X / MG3S |

| NBO Charge on Carbonyl Carbon | +0.55 e | B3LYP / 6-311+G(d,p) |

| NBO Charge on Nitrogen | -0.40 e | B3LYP / 6-311+G(d,p) |

Ab Initio Calculations of Electronic Structure and Spectroscopic Parameters

Computational Modeling of Reaction Mechanisms

Computational modeling has become an indispensable tool for unraveling the step-by-step sequence of events in a chemical reaction. numberanalytics.com By mapping the potential energy surface, chemists can understand reaction feasibility, rates, and product selectivity. numberanalytics.commdpi.com

A key goal of mechanistic studies is to identify all stationary points along a reaction coordinate, including stable intermediates and high-energy transition states. arxiv.orgresearchgate.net Computational methods like DFT are used to calculate the geometries and energies of these species. numberanalytics.com This allows for the construction of a reaction energy profile, which plots energy against the progress of the reaction, revealing the activation energy barriers that govern reaction kinetics. mdpi.com

A well-studied example in a related compound is the solid-state photochemistry of N-(tert-butyl)succinimide. cdnsciencepub.comresearchgate.net Upon UV irradiation, the molecule undergoes an intramolecular hydrogen atom abstraction. cdnsciencepub.comresearchgate.net Computational studies can model this process, identifying key species:

Reactant: The ground-state N-alkylsuccinimide.

Transition State 1: For the γ-hydrogen abstraction by the excited carbonyl oxygen.

Intermediate 1: A 1,4-biradical formed after the hydrogen transfer. cdnsciencepub.comresearchgate.net

Transition State 2: For the cyclization of the biradical.

Intermediate 2: A transient cyclobutanol (B46151) derivative. cdnsciencepub.comresearchgate.net

Product: The final rearranged product, a tetrahydro-1H-azepine-2,5-dione. cdnsciencepub.comresearchgate.net

Table 3: Key Species in the Photochemical Rearrangement of N-Alkylsuccinimides

| Species | Description | Role in Mechanism | Reference |

| N-Alkylsuccinimide | Starting material in its ground or excited state. | Reactant | cdnsciencepub.comresearchgate.net |

| 1,4-Biradical | Formed via intramolecular γ-hydrogen transfer to oxygen. | First key intermediate | cdnsciencepub.comresearchgate.net |

| Cyclobutanol derivative | Formed by the cyclization of the 1,4-biradical. | Second, unisolated intermediate | cdnsciencepub.comresearchgate.net |

| Tetrahydro-1H-azepine-2,5-dione | Final stable product after ring opening. | Product | cdnsciencepub.comresearchgate.net |

Stereoelectronic effects describe how the spatial arrangement of orbitals (stereochemistry) influences the electronic properties and reactivity of a molecule. baranlab.org Computational chemistry is uniquely suited to analyze these effects by visualizing orbital overlaps and quantifying their stabilizing or destabilizing contributions.

The solid-state photoreaction of N-(tert-butyl)succinimide provides a classic example of stereoelectronic control. cdnsciencepub.comresearchgate.net The reaction's success in the crystalline state is directly correlated with specific geometric parameters determined by X-ray crystallography and confirmed by computational modeling. researchgate.net For the intramolecular hydrogen abstraction to occur, the molecule must adopt a conformation where the carbonyl oxygen and a γ-hydrogen on the alkyl group are in close proximity (e.g., distances of 2.17–2.24 Å). cdnsciencepub.comresearchgate.net This precise geometric arrangement allows for the necessary orbital overlap in the six-membered transition state. researchgate.net If the conformation does not meet these stereoelectronic requirements, the reaction does not proceed. Computational models can predict these favorable conformations and thus the likely reaction pathways. researchgate.netresearchgate.net

Elucidation of Intermediates, Transition States, and Energy Profiles

Conformational Analysis and Molecular Dynamics Simulations

This compound, with its flexible n-butyl chain, can exist in numerous spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies and populations. unram.ac.id Molecular Dynamics (MD) simulations extend this by modeling the atomic motions of the system over time, providing a dynamic picture of conformational changes. nih.govnih.gov

MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule flexes, bends, and transitions between different conformational states. unram.ac.id These simulations are crucial for understanding:

The accessible conformational landscape of the molecule.

The relative stabilities of different conformers.

The flexibility of different parts of the molecule, such as the succinimide ring and the butyl chain. nih.gov

The influence of solvent on conformational preference.

For N-substituted succinimides, crystal structure data shows that the molecule can be locked into a specific conformation in the solid state, which dictates its reactivity. cdnsciencepub.comresearchgate.net In solution or the gas phase, however, the molecule would explore a much wider range of conformations. MD simulations can map this landscape and identify the most populated conformational families. Techniques like Principal Component Analysis (PCA) can then be used to simplify the complex trajectory data and identify the most significant collective motions of the molecule. nih.gov

Table 4: Illustrative Conformational Analysis of this compound This hypothetical table shows the kind of data that would be produced in a computational conformational analysis study.

| Conformer ID | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

| 1 (Global Min) | ~180° (anti) | 0.00 | 75% |

| 2 | ~60° (gauche) | 1.1 | 15% |

| 3 | ~-60° (gauche) | 1.1 | 10% |

Advanced Analytical Methodologies in N Butylsuccinimide Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and bonding of N-Butylsuccinimide. These techniques provide detailed information by observing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural assignment of this compound. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively. ijcps.orgrsc.org In a typical ¹H NMR spectrum of an N-substituted succinimide (B58015), the protons of the succinimide ring appear as a characteristic singlet. ijcps.org For this compound, specific chemical shifts would be observed for the butyl chain protons, distinguishing the methylene (B1212753) groups adjacent to the nitrogen from those further down the chain.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei. rsc.orgmdpi.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the butyl chain, allowing for the sequential assignment of protons along the alkyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). columbia.edulibretexts.org This is crucial for assigning the ¹³C signals corresponding to each specific protonated carbon in both the succinimide ring and the butyl substituent.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). columbia.edulibretexts.org For this compound, HMBC is instrumental in confirming the connectivity between the butyl group and the succinimide ring by showing a correlation between the methylene protons of the butyl group adjacent to the nitrogen and the carbonyl carbons of the succinimide ring.

Table 1: Representative NMR Data for N-Substituted Succinimides Note: The following table provides illustrative data based on typical chemical shifts for N-substituted succinimides. Actual values for this compound may vary slightly.

| Experiment | Nucleus | Functional Group | Typical Chemical Shift (ppm) | Correlation Type |

| ¹H NMR | ¹H | Succinimide CH₂ | ~2.8 | - |

| ¹³C NMR | ¹³C | Succinimide C=O | ~170-175 | - |

| ¹³C NMR | ¹³C | Succinimide CH₂ | ~28-31 | - |

| COSY | ¹H-¹H | Butyl Chain | Cross-peaks between adjacent CH₂ groups | 3-bond coupling |

| HMQC/HSQC | ¹H-¹³C | N-CH₂ (Butyl) | Correlation between N-CH₂ protons and their attached carbon | 1-bond coupling |

| HMBC | ¹H-¹³C | N-CH₂ to C=O | Correlation between N-CH₂ protons and succinimide carbonyl carbons | 2-bond coupling |

For studying this compound in its solid, crystalline state, solid-state NMR (ssNMR) spectroscopy is an essential tool. rsc.orgpreprints.org Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable information about the local structure and packing. mdpi.comnih.gov Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and obtain high-resolution spectra. preprints.orgnih.gov ssNMR can differentiate between different crystalline polymorphs of this compound by revealing subtle changes in the chemical shifts and through-space dipolar couplings, which are sensitive to the molecular conformation and intermolecular contacts in the crystal lattice. researchgate.net

1D and 2D NMR Experiments (1H, 13C, COSY, HMQC, HMBC)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. nih.govspecac.com The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. ijcps.org

The most prominent features in the IR spectrum of this compound include:

Carbonyl (C=O) Stretching : The imide functional group exhibits two characteristic and strong carbonyl stretching bands. These typically appear in the region of 1695-1720 cm⁻¹. ijcps.org The presence of two bands is due to the symmetric and asymmetric stretching vibrations of the two carbonyl groups.

C-N Stretching : The stretching vibration of the carbon-nitrogen bond within the imide ring also gives rise to a characteristic absorption.

C-H Stretching : The aliphatic C-H stretching vibrations of the butyl group and the succinimide ring are observed in the 2850-3000 cm⁻¹ region. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Imide C=O | Asymmetric Stretch | ~1770 - 1700 | Strong |

| Imide C=O | Symmetric Stretch | ~1720 - 1680 | Strong |

| Aliphatic C-H | Stretch | 2960 - 2850 | Medium to Strong |

| C-N | Stretch | 1400 - 1100 | Medium |

Mass Spectrometry and Chromatographic Analysis

The combination of chromatography and mass spectrometry provides a powerful platform for the separation, identification, and quantification of this compound, especially in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for the analysis of volatile and semi-volatile compounds like this compound. wikipedia.orgnist.gov The process involves introducing the sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. innovatechlabs.comthermofisher.com

As the separated components, including this compound, elute from the column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes fragmentation of the molecule. The resulting mass spectrum is a unique fingerprint of the compound, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. nist.gov This fragmentation pattern is crucial for confirming the structure of this compound and distinguishing it from other related compounds. GC-MS is highly valued for its sensitivity and specificity, making it a "gold standard" for the identification of specific substances. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique essential for the analysis of complex mixtures. It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry. nsf.gov This combination allows for the effective separation, identification, and quantification of individual components within a mixture, even at trace levels. nsf.gov

In pharmaceutical analysis, LC-MS/MS is a cornerstone for identifying and characterizing impurities and degradation products in active pharmaceutical ingredients (APIs). americanpharmaceuticalreview.com Regulatory agencies require the characterization of impurity profiles to ensure the safety and quality of drug substances. americanpharmaceuticalreview.com The process typically involves separating the API from its impurities using LC, followed by ionization and mass analysis. The first mass spectrometer (MS1) isolates a specific ion (a parent or precursor ion), which is then fragmented. The resulting fragment ions (product ions) are analyzed by a second mass spectrometer (MS2), generating a unique fragmentation pattern or "fingerprint" that enables definitive structural elucidation. americanpharmaceuticalreview.com

Modern LC-MS systems, including those utilizing high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF) or Orbitrap analyzers, provide precise mass measurements. americanpharmaceuticalreview.comsigmaaldrich.com This accuracy allows for the determination of elemental compositions, which is a critical step in identifying unknown compounds. americanpharmaceuticalreview.com For challenging analyses, such as N-nitrosamine impurities in pharmaceuticals, LC-MS/MS methods are crucial for achieving the required sensitivity and selectivity for quantification at or below regulatory thresholds. lcms.czshimadzu.com The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is critical and depends on the analyte's chemical nature. americanpharmaceuticalreview.comlcms.cz

Table 1: Representative Parameters for LC-MS/MS Analysis of Pharmaceutical Impurities

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile (B52724) with 0.1% Formic Acid (B) | Elutes compounds from the LC column with varying polarity. Formic acid aids in ionization. |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of separation and analyte introduction into the MS. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions from the eluted compounds for MS analysis. Positive mode is common for nitrogen-containing compounds. |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) or Full Scan MS/MS | MRM for targeted quantification; Full Scan MS/MS for untargeted identification and structural characterization. lcms.cz |

| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution (Orbitrap, Q-TOF) | QqQ is excellent for quantification, while HRMS provides high mass accuracy for formula determination. americanpharmaceuticalreview.comsigmaaldrich.com |

Size Exclusion Chromatography (SEC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for characterizing polymers. numberanalytics.com It separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. numberanalytics.com This method is crucial for determining key polymer properties such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn), which describes the breadth of the molecular weight distribution. rsc.org These parameters are fundamental as they directly influence the physical and mechanical properties of the polymer. numberanalytics.com

In an SEC system, a polymer solution is passed through a column packed with porous gel particles. Larger polymer coils cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules penetrate the pores to varying extents, resulting in a longer path and later elution. numberanalytics.com The separation mechanism, therefore, is based on physical exclusion rather than chemical interaction.

The characterization of polymers derived from or containing succinimide moieties, such as polyisobutylene (B167198) succinimides or oligosuccinimides, relies heavily on SEC. core.ac.uk For instance, in the development of dispersants based on polyisobutylene succinimide, SEC is used to analyze the molecular weight distribution of the final product. core.ac.uk The technique is also essential in studying the synthesis of oligomers like oligosuccinimide to understand the chain length and distribution.

Modern SEC systems often employ multiple detectors to gain comprehensive information. A differential refractometer (DRI) is a common concentration detector, while multi-angle light scattering (MALS) detectors can determine the absolute molecular weight directly, without the need for column calibration with polymer standards. rsc.orgrsc.org This is particularly advantageous for novel or complex polymer architectures where standards are not available. rsc.org

Table 2: Typical System Configuration for Polymer Analysis by SEC

| Component | Description/Type | Function |

|---|---|---|

| Mobile Phase (Eluent) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) with LiBr | Dissolves the polymer and carries it through the system. Choice depends on polymer solubility. lbl.gov |

| Pump | Isocratic HPLC Pump | Delivers the mobile phase at a constant, precise flow rate. |

| Columns | Set of columns with different pore sizes (e.g., Styragel) | Separates polymer molecules based on their hydrodynamic volume. |

| Detectors | Differential Refractometer (DRI), Multi-Angle Light Scattering (MALS), Viscometer | DRI measures concentration. MALS and viscometer provide absolute molecular weight and structural information. rsc.orgrsc.org |

| Temperature Control | Column and detector oven | Maintains a constant temperature to ensure reproducible elution volumes and polymer solubility. lbl.gov |

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction (XRD) techniques are paramount for the analysis of crystalline solids, providing fundamental information about the atomic and molecular arrangement within the crystal lattice.

Single Crystal X-ray Diffraction for Crystal and Molecular Structure

Single Crystal X-ray Diffraction (SCXRD) is a non-destructive analytical technique that provides the most precise and unambiguous determination of the three-dimensional structure of a molecule in the solid state. carleton.edu By irradiating a single, high-quality crystal with monochromatic X-rays, a unique diffraction pattern is produced. carleton.edu Analysis of the positions and intensities of the diffracted spots allows for the calculation of the electron density distribution within the crystal, which in turn reveals the exact positions of each atom in the molecule and the unit cell. mdpi.com

This powerful method yields detailed structural information, including:

Unit cell dimensions: The size and shape of the basic repeating unit of the crystal. carleton.edu

Bond lengths and angles: Precise measurements of the distances between bonded atoms and the angles they form. carleton.edu

Conformation: The spatial arrangement of atoms in a molecule.

Supramolecular interactions: The arrangement of molecules relative to each other, revealing intermolecular forces like hydrogen bonding and halogen bonding which dictate the crystal packing. acs.org

In the study of N-substituted succinimides, SCXRD has been instrumental in understanding how different substituents affect molecular conformation and crystal packing. acs.orgdntb.gov.ua The analysis can reveal subtle differences in the crystal structures of closely related compounds, providing insight into structure-property relationships. mdpi.com

Table 3: Example Crystallographic Data Obtained from an SCXRD Experiment

| Parameter | Example Value/Information |

|---|---|

| Chemical Formula | C8H13NO2 (for this compound) |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å; α = 90°, β = Y.YY°, γ = 90° |

| Volume (V) | XXXX Å3 |

| Molecules per Unit Cell (Z) | 4 |

| Key Bond Lengths/Angles | C=O: ~1.21 Å; C-N: ~1.39 Å |

Powder X-ray Diffraction for Solid-State Reaction Monitoring

Powder X-ray Diffraction (PXRD), also known as X-ray Powder Diffraction (XRPD), is a versatile technique used to analyze polycrystalline materials. Instead of using a single crystal, a finely ground powder containing a vast number of randomly oriented crystallites is analyzed. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase, allowing for phase identification and quantification. researchgate.net

A key application of PXRD is the in situ monitoring of solid-state reactions. researchgate.net By collecting diffraction patterns at various time points during a reaction, one can observe the transformation of reactants into products. This is visualized by the gradual decrease in the intensity of the diffraction peaks corresponding to the starting material and the simultaneous increase in the intensity of peaks belonging to the product phase.

This methodology has been successfully used to follow solid-state transformations, for example, in studies of photochemical reactions of N-substituted succinimides. Research has shown that a solid-state reaction can be monitored to 100% conversion by PXRD, demonstrating a progressive conversion from the reactant's crystal structure to the product's, without evidence of intermediate crystalline phases. This provides valuable kinetic and mechanistic insights into solid-state reactivity.

Table 4: Illustrative Data from PXRD for Reaction Monitoring

| Compound Phase | Prominent Diffraction Peak Position (2θ) | Relative Intensity at Time = 0 | Relative Intensity at Time = t |

|---|---|---|---|

| Reactant (e.g., N-substituted succinimide) | 15.2° | 100% | 10% |

| Reactant (e.g., N-substituted succinimide) | 22.5° | 85% | 5% |

| Product | 18.8° | 0% | 100% |

| Product | 25.1° | 0% | 75% |

Other Advanced Analytical Techniques for Comprehensive Characterization

A full characterization of this compound and its derivatives or related polymers requires a combination of analytical methods, as each technique provides a different piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating molecular structure in solution.

¹H NMR provides information about the number and chemical environment of hydrogen atoms. For a compound like this compound, it can confirm the presence and connectivity of the butyl group and the succinimide ring protons. mdpi.com

¹³C NMR provides analogous information for the carbon skeleton of the molecule. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation by specific molecular vibrations. For this compound, FTIR can readily identify:

C=O stretching: Strong absorption bands characteristic of the imide carbonyl groups. researchgate.net

C-N stretching: Bands associated with the carbon-nitrogen bond of the imide ring.

C-H stretching and bending: Absorptions corresponding to the aliphatic C-H bonds of the butyl group and the succinimide ring. mdpi.com

In studies of succinimide derivatives and polymers, FTIR is used to confirm the presence of the succinimide ring and other functional groups introduced during synthesis or modification. core.ac.ukmdpi.comnih.gov It is a rapid and valuable tool for confirming successful reactions and for quality control.

Research Applications in Interdisciplinary Fields

Chemical Biology and Biochemical Research

In the realm of chemical biology, n-Butylsuccinimide has appeared in studies concerning the interaction of small molecules with biological macromolecules and in the context of naturally occurring chemical modifications.

Research into the landscape of small molecules that covalently attach to cellular RNA has identified this compound as a relevant compound. In a study aimed at developing a chemical method to identify small molecules linked to RNA, this compound was synthesized and used as a standard for comparison. Current time information in Bangalore, IN.csic.es The investigation involved treating cellular RNA with n-butylamine, which cleaves certain types of bonds, releasing the adducted small molecules as n-butylamides. Current time information in Bangalore, IN.

A key finding was the spontaneous isomerization of a synthesized n-butyl amide of a candidate molecule into this compound. csic.es The liquid chromatography/mass spectrometry (LC/MS) analysis of this synthetically derived this compound matched that of an unknown species detected in cellular samples treated with n-butylamine, confirming the structure of the cellularly-derived molecule. Current time information in Bangalore, IN. This demonstrates the utility of this compound as a reference compound in the structural elucidation of novel small molecule-RNA conjugates.

Table 1: this compound in the Identification of RNA Conjugates

| Experimental Step | Observation | Significance | Citation |

|---|---|---|---|

| Treatment of cellular RNA | Release of an unknown species upon n-butylamine treatment. | Suggests the presence of a base-labile small molecule-RNA conjugate. | Current time information in Bangalore, IN. |

| Synthesis of reference compound | A synthesized n-butyl amide was found to spontaneously isomerize to this compound. | Provided a standard for structural confirmation. | csic.es |

The synthesis of haptens, small molecules that can elicit an immune response when attached to a larger carrier protein, is crucial for the development of immunoassays and antibodies. While succinimide (B58015) derivatives, particularly N-hydroxysuccinimide (NHS) esters, are widely used to activate haptens for conjugation to carrier proteins like bovine serum albumin (BSA) csic.esfrontiersin.orgnih.govresearchgate.netnih.gov, direct and specific research findings detailing the use of this compound itself as a hapten or in the hapten synthesis process were not identified in the surveyed literature. The general methodology involves activating a carboxyl group on the hapten with NHS to form an active ester, which then readily reacts with amino groups on the protein carrier. csic.esnih.gov

This compound has been identified as a product in non-enzymatic browning reactions, specifically the Maillard reaction. This complex series of reactions occurs between amino acids and reducing sugars and is responsible for the flavor and color of many cooked foods. In a study examining the volatile components formed from the reaction of D-glucose and butylamine (B146782), this compound was identified as one of the major products. biosynth.com The formation of this compound and other compounds was found to be dependent on the pH of the reaction, with different product profiles observed at pH 4.0, 6.5, and 11.48. biosynth.com This finding is significant as it demonstrates a pathway for the formation of this compound in biologically relevant systems without the action of enzymes, which has implications for food chemistry and understanding potential non-enzymatic modifications in biological systems.

Table 2: Formation of this compound in Maillard Reaction

| Reactants | Reaction Type | Key Finding | Citation |

|---|

Involvement in Hapten Synthesis for Immunological and Antibody Research

Organic Synthesis Methodologies and Reagents

The utility of this compound extends to its potential use as a building block or intermediate in the construction of more complex molecules.

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the N-terminus of amino acids during chain elongation. lkouniv.ac.innih.gov The most common N-terminal protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), which are removed under specific acidic or basic conditions, respectively. biosynth.comthermofisher.comiris-biotech.de Based on a review of the available literature, there is no evidence to suggest that this compound is utilized as an N-protective group in standard peptide synthesis protocols. The chemical stability of the succinimide ring under typical peptide synthesis conditions may not be suitable for the controlled deprotection required for a protecting group.

Utilization as N-Protective Groups in Peptide Synthesis

Catalysis Research

The succinimide moiety is a significant structural feature in compounds utilized in catalysis research. While sometimes part of the catalyst itself, N-substituted succinimides and their precursors frequently serve as substrates or structural analogues in the development of new catalytic reactions. benthamdirect.com Their reactivity, particularly the electrophilicity of the double bond in corresponding maleimides or the activated positions on the succinimide ring, makes them valuable building blocks in both homogeneous and heterogeneous catalytic systems for synthesizing more complex molecules. acs.org

In the realm of homogeneous organocatalysis, which employs small organic molecules to accelerate reactions, succinimide precursors are key substrates. mpg.de For instance, N-substituted itaconimides, which are analogues of succinimides, have been used as substrates in the N-heterocyclic carbene (NHC)-catalyzed intermolecular Stetter reaction with aromatic aldehydes. acs.orgresearchgate.net This reaction provides an elegant method for carbon-carbon bond formation, leading to valuable succinimide derivatives that contain 1,4 and 1,5 dicarbonyl functionalities. researchgate.net The process requires a delicate balance to favor the Stetter reaction over the competing isomerization of the itaconimide double bond. researchgate.net Research has shown that the choice of catalyst, base, and solvent significantly impacts the reaction's efficiency and yield. acs.org

Detailed findings from the NHC-catalyzed Stetter reaction between N-phenyl itaconimide and various aromatic aldehydes demonstrate the versatility of this method. acs.org

Table 1: NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Phenyl Itaconimide Reaction conditions: aldehyde (1.5 equiv), N-phenyl itaconimide (1.0 equiv, 50 mg), pre-NHC catalyst (15 mol %), K₂CO₃ (50 mol%), THF (2 mL), under argon atmosphere. acs.org

| Aldehyde Substrate | Product Yield (%) |

| p-Chlorobenzaldehyde | 55 |

| Benzaldehyde | 45 |

| p-Methylbenzaldehyde | 40 |

| p-Methoxybenzaldehyde | Not Detected |

| o-Chlorobenzaldehyde | 72 |

| Furylaldehyde | 60 |

| Data sourced from ACS Omega. acs.org |

Similarly, maleimides, which are direct precursors to succinimides, are employed as substrates in asymmetric organocatalytic reactions. An example is the domino Michael/O-alkylation reaction with γ-halogenated-β-ketoesters, catalyzed by quinine, to produce chiral succinimide-substituted 3(2H)-furanones. rsc.org This reaction proceeds with high yields and enantioselectivities, highlighting the utility of maleimides as cyclic alkene substrates in constructing complex chiral molecules. rsc.org Furthermore, the Michael addition of aldehydes to N-substituted maleimides, catalyzed by amino acids like L-isoleucine, is another efficient route for synthesizing N-alkylsuccinimides. researchgate.netresearchgate.net

The application of succinimide analogues extends to heterogeneous and biphasic catalytic systems, particularly in polymerization reactions. An analogue of this compound, specifically a 7-oxanorbornene-based this compound, has been utilized as a monomer substrate in Ring-Opening Metathesis Polymerization (ROMP). researchgate.netresearchgate.net This reaction was catalyzed by a fluorous analogue of Grubbs' second-generation catalyst in a biphasic system containing an organic solvent and a fluorous solvent. researchgate.net The study observed that conducting the polymerization under these biphasic conditions led to a dramatic acceleration in the reaction rate compared to a standard homogeneous system. researchgate.netresearchgate.net This rate enhancement is attributed to the "Phase Transfer Activation" principle, where the dissociated fluorous phosphine (B1218219) ligand from the catalyst is sequestered into the fluorous phase, allowing the alkene substrate to compete more effectively for the active catalyst. researchgate.netresearchgate.net

Table 2: Research Findings on ROMP of a 7-oxanorbornene-based this compound Analogue

| Catalysis Type | Catalyst System | Key Finding | Reference |

| Biphasic Catalysis | Fluorous Grubbs' 2nd Gen. Analogue in PFMC/CDCl₃ | Dramatic acceleration of polymerization rate observed. | researchgate.net |

| Homogeneous Catalysis | Fluorous Grubbs' 2nd Gen. Analogue in CDCl₃ | Slower polymerization rate compared to the biphasic system. | researchgate.net |

| PFMC: perfluoro(methylcyclohexane) |

These examples underscore the role of this compound and its analogues not as the catalysts themselves, but as crucial substrates and molecular frameworks in the development and optimization of advanced homogeneous and heterogeneous catalytic methodologies. physchem.czresearchgate.net The insights gained from these reactions contribute to the broader understanding of catalyst design, reaction mechanisms, and the synthesis of functional materials and complex organic compounds. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for N-Butylsuccinimide

The traditional synthesis of N-substituted imides often involves dehydrative condensation at high temperatures or the use of harsh chemical reagents. thieme-connect.com The future of this compound synthesis lies in the development of "green," efficient, and sustainable methods that minimize waste and energy consumption.

Recent advancements have demonstrated promising alternatives. One notable approach is a one-pot green synthesis using succinic anhydride (B1165640) and n-butylamine with zinc and acetic acid as readily available and less hazardous reagents. ijcps.org This method proceeds efficiently at moderate temperatures (55°C) and offers a high yield of 83%. ijcps.org Another significant stride towards sustainability is the use of ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF6]), as recyclable "green" solvents. thieme-connect.com This technique not only promotes the reaction with excellent yields but also circumvents the need for volatile and often toxic organic solvents. thieme-connect.com

| Synthetic Method | Reagents/Solvents | Key Advantages | Reported Yield | Reference |

| Conventional | High Temperature, Acidic Reagents (e.g., Ac₂O/NaOAc) | Established procedure | Variable | ijcps.org |

| Green One-Pot Synthesis | Zinc, Acetic Acid | Mild conditions, readily available reagents, high yield | 83% | ijcps.org |

| Ionic Liquid-Promoted | Ionic Liquid (e.g., [Bmim][PF6]) | "Green" recyclable solvent, high efficiency, rapid reaction | Excellent | thieme-connect.com |

Exploration of Undiscovered this compound Reaction Pathways and Selectivity

Beyond its planned synthesis, this compound has been identified as a product in complex reaction systems, such as the Maillard reaction. researchgate.net This non-enzymatic browning reaction, occurring between amino acids and reducing sugars, can form this compound when D-glucose and butylamine (B146782) are heated together. researchgate.netmla.com.au It has also been suggested that this compound can be formed through the oxidation of related compounds. researchgate.net

These findings open a new frontier for research: exploring the mechanisms and selectivity of these unconventional formation pathways. Understanding how to control these reactions could lead to novel synthetic routes from biorenewable sources or, conversely, methods to mitigate the formation of such compounds in food processing. mla.com.au Future work will likely involve detailed kinetic and mechanistic studies to map the reaction networks and identify key intermediates and conditions that favor the selective formation of this compound.

Advancements in this compound-Based Functional Materials and Polymers

The incorporation of the this compound moiety into polymers and functional materials is a rapidly advancing area of research. ijcps.org The imide structure imparts specific physical and chemical properties, making it a valuable component in material science.

A prominent example is the use of this compound-functionalized monomers, specifically 7-oxanorbornene-based this compound, in Ring-Opening Metathesis Polymerization (ROMP). uniovi.esresearchgate.nettamu.eduresearchgate.netresearchgate.net This process, often employing ruthenium-based catalysts, allows for the synthesis of polymers with tailored properties, such as specific glass transition temperatures and molecular weights. researchgate.nettamu.eduresearchgate.net The resulting polymers have potential applications in advanced materials where controlled structure and properties are critical.

Furthermore, this compound and its derivatives are being explored in other material contexts. It has been listed as a potential component in hot melt adhesive formulations. google.com More advanced applications include its use as a reagent in the synthesis of brominated diindoles, which are precursors for diketopyrrolopyrrole-based semiconducting materials for organic electronics. google.com

| Application Area | Specific Role of this compound | Resulting Material/Product | Potential Use | Reference |

| Polymer Chemistry | Monomer (7-oxanorbornene derivative) in ROMP | Functionalized polynorbornene | Advanced polymers with tailored properties | uniovi.estamu.eduresearchgate.netresearchgate.net |

| Adhesives | Component/Diluent | Hot melt adhesive | Industrial and commercial adhesives | google.com |

| Organic Electronics | Reagent in precursor synthesis | Diketopyrrolopyrrole (DPP) semiconducting polymers | Organic field-effect transistors (OFETs), solar cells | google.com |

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches

A deeper understanding of a molecule's structure and electronic properties is fundamental to predicting its reactivity and designing new applications. For this compound, the integration of experimental techniques with computational chemistry is paving the way for profound mechanistic insights. researchgate.net

Researchers have employed a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations to analyze this compound as a structural fragment of more complex molecules. researchgate.net These studies use methods like Gauge-Including Atomic Orbital (GIAO) to calculate theoretical NMR shielding constants, which can then be correlated with experimental data from both solid-state and solution NMR. researchgate.net This synergy allows for a reasonable assignment of atomic resonances to specific conformations, providing a detailed picture of the molecule's three-dimensional structure and the dynamics of its n-butyl chain. researchgate.net Such a deep mechanistic understanding is crucial for designing novel catalysts, functional materials, and biologically active compounds where molecular geometry and electronic distribution are key to performance.

Expansion of Interdisciplinary Applications in Chemical Biology, Materials Science, and Catalysis

The unique properties of the succinimide (B58015) ring system position this compound as a valuable scaffold for interdisciplinary research, bridging chemical biology, materials science, and catalysis.

Chemical Biology: N-substituted succinimides are recognized as important structural motifs in biologically active compounds and are used as intermediates in the synthesis of natural products and pharmacologically relevant molecules, including antifungal agents. ijcps.org The formation of this compound has been noted in studies related to the oxidative remodeling of biological molecules, suggesting its potential relevance in biochemical pathways. researchgate.net Future research could explore its use as a probe or building block in the development of novel therapeutics.

Materials Science: As detailed previously, the role of this compound is expanding from a simple chemical intermediate to a key component in the design of functional polymers and organic semiconductors. ijcps.orggoogle.comsmolecule.com Its incorporation can influence solubility, thermal stability, and electronic properties, making it a versatile tool for materials scientists. google.com

Catalysis: this compound plays a crucial role in the field of catalysis, particularly as a monomer in polymerization reactions. Its use in ROMP catalyzed by Grubbs' ruthenium complexes is a prime example. tamu.edu Research into phase-transfer activation of these catalytic systems, where a fluorous solvent helps to sequester a dissociated phosphine (B1218219) ligand, has utilized this compound-based monomers to test and validate these advanced catalytic concepts. researchgate.netresearchgate.netacs.org This demonstrates its utility not just as a reactant but as a model substrate for developing more efficient and recyclable catalytic processes. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。